BenchChemオンラインストアへようこそ!

4-(Hydroxymethyl)cinnamic acid

Pharmaceutical impurity profiling Thromboxane A2 synthase inhibitor ANDA/DMF submission

Select 4-(Hydroxymethyl)cinnamic acid (CAS 1332370-00-9) as your Ozagrel Impurity VI reference standard for HPLC method validation, system suitability, and batch release of Ozagrel sodium. Its unique benzylic –CH₂OH group enables chemoselective esterification and Ir-catalyzed asymmetric hydrogenation to enantiomerically enriched building blocks. With a low XLogP3 of 1.2, it is a superior scaffold for extracellular-targeted drug design. Insist on ≥98% purity with full QC documentation (NMR, HPLC, MS) for regulatory submissions.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 1332370-00-9
Cat. No. B3098160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)cinnamic acid
CAS1332370-00-9
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C=CC(=O)O
InChIInChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,11H,7H2,(H,12,13)/b6-5+
InChIKeyWBVWJXSDIOLYPW-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)cinnamic Acid (CAS 1332370-00-9): A Hydroxycinnamic Acid Derivative with Dual Role as Synthetic Intermediate and Pharmacopeial Impurity Reference Standard


4-(Hydroxymethyl)cinnamic acid (IUPAC: (E)-3-[4-(hydroxymethyl)phenyl]prop-2-enoic acid; CAS 1332370-00-9) is a trans-cinnamic acid derivative bearing a para-hydroxymethyl (-CH₂OH) substituent on the phenyl ring [1]. It belongs to the hydroxycinnamic acid class (C₁₀H₁₀O₃, MW 178.18 g/mol) and is officially catalogued as Ozagrel Impurity VI—a pharmacopeial impurity reference standard for the thromboxane A₂ synthase inhibitor drug Ozagrel [1][2]. The compound is commercially available at ≥98% purity with full QC documentation (NMR, HPLC, MS) .

Why 4-(Hydroxymethyl)cinnamic Acid Cannot Be Interchanged with 4-Hydroxycinnamic Acid or Other In-Class Analogs


Although 4-(hydroxymethyl)cinnamic acid shares the C₆–C₃ phenylpropanoid backbone with common hydroxycinnamic acids (e.g., p-coumaric acid, ferulic acid, caffeic acid), the replacement of the phenolic –OH with a benzylic –CH₂OH fundamentally alters its physicochemical and functional profile. This substitution reduces hydrogen bond acidity while introducing a primary alcohol handle for selective esterification, oxidation, or conjugation chemistries that are inaccessible to the phenolic analogs [1]. Furthermore, its regulatory designation as Ozagrel Impurity VI creates a procurement requirement—for pharmaceutical impurity profiling and ANDA/DMF submissions—that no generic hydroxycinnamic acid can fulfill [2]. The evidence below quantifies these differentiation dimensions.

4-(Hydroxymethyl)cinnamic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Ozagrel Impurity Reference Standard: Regulatory Identity That No In-Class Analog Possesses

4-(Hydroxymethyl)cinnamic acid is the officially designated impurity reference standard for Ozagrel (a thromboxane A₂ synthase inhibitor). The patent CN111855842A explicitly lists this compound among the critical related substances requiring chromatographic separation and quantification in Ozagrel sodium raw material and finished product [1]. No other hydroxycinnamic acid (4-hydroxycinnamic acid, ferulic acid, caffeic acid, sinapic acid) holds this regulatory designation. The HPLC method described uses an octadecylsilane column with 0.3% ammonium acetate/methanol gradient, detection at 272 nm and 220 nm, achieving effective separation of this impurity from Ozagrel and other related substances [1].

Pharmaceutical impurity profiling Thromboxane A2 synthase inhibitor ANDA/DMF submission

Lipophilicity Differentiation: XLogP3 of 1.2 vs. 1.5–2.1 for Common Hydroxycinnamic Analogs

The replacement of the phenolic –OH with a benzylic –CH₂OH reduces computed lipophilicity. 4-(Hydroxymethyl)cinnamic acid has an XLogP3 of 1.2 [1], compared to 4-hydroxycinnamic acid (p-coumaric acid, XLogP3 ≈ 1.5), 4-methoxycinnamic acid (XLogP3 ≈ 2.0), and unsubstituted cinnamic acid (XLogP3 ≈ 2.1) [2]. This ~0.3–0.9 log unit decrease indicates measurably lower membrane permeability potential, which may be advantageous when reduced passive cellular uptake is desired (e.g., for extracellular-targeting probes or solubility-limited formulations).

Lipophilicity Drug-likeness Permeability prediction

Hydrogen Bond Donor/Acceptor Profile: Benzylic –OH vs. Phenolic –OH Differentiation

While both 4-(hydroxymethyl)cinnamic acid and 4-hydroxycinnamic acid share identical HBD (2) and HBA (3) counts, the topological placement and acidity of the donor differ fundamentally. The benzylic –CH₂OH group in the target compound has a pKa ~15–16 (aliphatic alcohol), versus the phenolic –OH in 4-hydroxycinnamic acid with pKa ~9–10 [1]. This ~5–6 pKa unit difference means the benzylic alcohol remains fully protonated under physiological pH (7.4), while the phenolic –OH in 4-hydroxycinnamic acid is partially deprotonated (≈2–5% ionized). This alters the compound's hydrogen bond donor strength and its interaction with biological H-bond acceptors.

Hydrogen bonding Molecular recognition Crystal engineering

Synthetic Utility: The –CH₂OH Handle Enables Selective Derivatization Inaccessible to Phenolic Analogs

The benzylic –CH₂OH group serves as a versatile synthetic handle for selective oxidation (to –CHO or –COOH), esterification, etherification, or conversion to leaving groups (e.g., –CH₂Br) without affecting the α,β-unsaturated carboxylic acid moiety [1]. In contrast, 4-hydroxycinnamic acid's phenolic –OH is a weaker nucleophile and is prone to competing conjugate addition reactions. This is evidenced by the use of 4-(hydroxymethyl)cinnamic acid as a precursor for the synthesis of α-oxymethylcinnamic acids, which undergo Ir-catalyzed asymmetric hydrogenation to yield chiral β²-hydroxycarboxylic acids with up to 99.5% ee and TON up to 2000 [1]. No analogous transformation is feasible with 4-hydroxycinnamic acid.

Synthetic intermediate Prodrug design Bioconjugation

Purity and QC Documentation: 98% Assay with Tri-Method Characterization vs. Typical 95% for Research-Grade Analogs

4-(Hydroxymethyl)cinnamic acid sourced as Ozagrel Impurity VI is supplied at a standard purity of 98% with comprehensive QC documentation including HPLC chromatograms, ¹H NMR spectra, and MS data . Commercial suppliers provide Certificates of Analysis (COA) meeting regulatory expectations for impurity reference standards . In comparison, research-grade 4-hydroxycinnamic acid and ferulic acid are commonly supplied at ≥95% purity without the impurity-specific QC package required for pharmaceutical method validation.

Quality control Reference standard Method validation

Optimal Application Scenarios for 4-(Hydroxymethyl)cinnamic Acid Based on Demonstrated Differentiation


Pharmaceutical Impurity Profiling and Generic Drug ANDA/DMF Submissions for Ozagrel Sodium

As the designated Ozagrel Impurity VI reference standard, 4-(hydroxymethyl)cinnamic acid is essential for HPLC method validation, system suitability testing, and batch release quantification of Ozagrel sodium API and finished dosage forms. The patent-established separation method (octadecylsilane column, ammonium acetate/methanol gradient, 272/220 nm detection) provides a validated framework for QC laboratories [1]. No alternative hydroxycinnamic acid can substitute for this regulatory function.

Synthesis of Chiral β²-Hydroxycarboxylic Acid Building Blocks via Asymmetric Hydrogenation

The benzylic –CH₂OH group enables conversion to α-oxymethylcinnamic acid derivatives, which serve as substrates for Ir-catalyzed asymmetric hydrogenation to produce enantiomerically enriched β²-hydroxycarboxylic acids (up to 99.5% ee) [2]. These chiral building blocks are valuable intermediates for peptidomimetic drug discovery and natural product synthesis, a pathway inaccessible from 4-hydroxycinnamic acid or other phenolic analogs.

Development of Novel Hydroxycinnamic Acid Derivatives with Reduced Passive Membrane Permeability

With an XLogP3 of 1.2—significantly lower than 4-hydroxycinnamic acid (≈1.5) and cinnamic acid (≈2.1)—4-(hydroxymethyl)cinnamic acid may serve as a lead scaffold when reduced cellular permeability is desirable, such as in the design of extracellular-targeted anti-inflammatory or antioxidant agents [3]. The SAR study by the Ben-Gurion University group demonstrated that para-substitution on the hydroxycinnamic acid scaffold critically modulates synergistic anticancer activity with carnosic acid, establishing a framework into which the hydroxymethyl variant can be systematically evaluated [4].

Selective Bioconjugation and Prodrug Design via Benzylic Alcohol Chemistry

The benzylic –CH₂OH group permits selective esterification or carbamate formation under mild conditions without affecting the α,β-unsaturated carboxylic acid. This chemoselectivity is distinct from phenolic –OH groups, which are less nucleophilic and may undergo competing oxidation. This makes 4-(hydroxymethyl)cinnamic acid a preferred scaffold for designing esterase-labile prodrugs or polymer-drug conjugates where the cinnamic acid moiety is the pharmacophore [2].

Quote Request

Request a Quote for 4-(Hydroxymethyl)cinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.